N'-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide
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Overview
Description
N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide is a hydrazone derivative known for its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a hydrazide moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70-80°C for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone product .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.
Pathway Modulation: It can modulate signaling pathways, such as the cAMP–PKA–CREB pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide can be compared with other similar hydrazone derivatives:
N’-(2,4-dihydroxybenzylidene)-4-ethoxybenzohydrazide: This compound has an ethoxy group instead of a phenyl group, which may alter its chemical reactivity and biological activity.
N’-(2,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide: The presence of a hydroxyl group in the benzene ring can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13-7-6-12(14(19)9-13)10-16-17-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,18-19H,8H2,(H,17,20)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBANBQLDBAWDO-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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